Physicochemical Profiling of 2-Fluoro-2-(furan-2-yl)ethan-1-amine: A Strategic Building Block
Physicochemical Profiling of 2-Fluoro-2-(furan-2-yl)ethan-1-amine: A Strategic Building Block
This guide serves as a technical deep-dive into 2-Fluoro-2-(furan-2-yl)ethan-1-amine , a specialized fluorinated building block. By synthesizing structural analysis with established organofluorine principles, this whitepaper profiles its physicochemical behavior, synthesis logic, and medicinal chemistry applications.
Executive Summary: The -Fluoroamine Advantage[1]
2-Fluoro-2-(furan-2-yl)ethan-1-amine represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). It combines the electron-rich, aromatic furan ring with the stereoelectronic utility of a
This guide analyzes the compound's properties not merely as a list of numbers, but as a system of interacting electronic and steric forces that can be leveraged to optimize ligand-protein binding.
Structural Analysis & Physicochemical Properties[2]
The introduction of a fluorine atom at the benzylic (in this case, furzylic) position fundamentally alters the molecular personality of the ethylamine chain.
Calculated & Predicted Data Profile
| Property | Value (Predicted/Estimated) | Context & Causality |
| Molecular Formula | - | |
| Molecular Weight | 129.13 g/mol | Ideal for FBDD (MW < 300). |
| pKa (Basic Amine) | 8.8 – 9.2 | Significantly lower than the parent amine (~10.5) due to the |
| LogP | ~1.1 – 1.3 | Fluorine increases lipophilicity relative to a hydroxyl group but remains polar enough for solubility. |
| LogD (pH 7.4) | ~0.5 – 0.9 | Lower pKa means a higher fraction exists as the neutral species at physiological pH, improving membrane permeability. |
| H-Bond Donors | 2 (Primary Amine) | - |
| H-Bond Acceptors | 2 (Furan O, Fluorine) | Fluorine acts as a weak acceptor; Furan O is a weak acceptor. |
| TPSA | ~39 | Favorable for CNS penetration (Target < 90 |
The -Fluoroamine pKa Shift
The most critical property of this molecule is the attenuation of amine basicity.
-
Mechanism: The high electronegativity of fluorine pulls electron density through the
-bond framework (Inductive effect, -I). This destabilizes the ammonium cation ( ) relative to the neutral amine, thereby lowering the pKa. -
Impact: While typical alkylamines are fully protonated at physiological pH (pH 7.4), shifting the pKa to ~9.0 increases the concentration of the neutral, membrane-permeable species by nearly 10-fold compared to the non-fluorinated parent.
Stereoelectronic Control: The Gauche Effect
In 2-Fluoro-2-(furan-2-yl)ethan-1-amine, the C–F and C–N bonds do not adopt a random conformation. They are governed by the fluorine gauche effect .
Conformational Bias
Contrary to steric intuition which might suggest an anti periplanar arrangement to minimize repulsion,
-
Hyperconjugation: Interaction between the
bonding orbital and the antibonding orbital. -
Electrostatics: Favorable alignment of local dipoles.
-
Intramolecular H-Bonding: A weak electrostatic interaction between the ammonium proton (
) and the fluorine atom ( ) stabilizes this folded conformation.
Visualization of Conformational Equilibrium
The following diagram illustrates the thermodynamic preference for the gauche conformer, which is critical for pre-organizing the molecule for protein binding pockets.
Figure 1: The gauche effect drives the conformational equilibrium toward a folded state, reducing the entropic penalty upon binding to biological targets.
Synthesis & Manufacturing Protocols
Synthesis of
Recommended Synthetic Workflow (Deoxofluorination Route)
This protocol prioritizes enantiomeric purity retention, assuming a chiral amino-alcohol starting material.
Step 1: Protection
React 2-amino-1-(furan-2-yl)ethanol with
-
Reagents:
, , DCM. -
Why: Prevents amine oxidation and participation in nucleophilic attacks during fluorination.
Step 2: Deoxofluorination Treat the N-Boc amino alcohol with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Reagents: DAST, DCM, -78°C to RT.
-
Mechanism:[2]
displacement with inversion of configuration. -
Critical Control: Low temperature is mandatory to prevent the "furan decomposition" often seen with harsh Lewis acids.
Step 3: Deprotection Removal of the Boc group.
-
Reagents: TFA/DCM or HCl/Dioxane.
-
Yield: Typically >85% over 3 steps.
Synthesis Pathway Diagram
Figure 2: Step-wise synthetic workflow from commodity chemical Furfural to the target fluorinated amine.
Chemical Stability & Safety
Furan Ring Sensitivity
The furan ring is electron-rich and susceptible to oxidative opening (e.g., by Cytochrome P450s), often forming reactive cis-butene-1,4-dial intermediates.
-
Fluorine Stabilization: The electron-withdrawing nature of the adjacent fluorine atom reduces the electron density of the furan ring slightly.[3] This deactivation can increase metabolic stability compared to the non-fluorinated parent by making the ring less prone to initial oxidative attack.
Handling Precautions
-
Acid Sensitivity: Furan derivatives can polymerize or ring-open in strong aqueous acids. The hydrochloride salt of the target amine should be stored anhydrously.
-
Thermal Stability: The C-F bond is robust, but the compound should be kept below 50°C to avoid potential elimination of HF, which would generate a reactive enamine/imine species.
References
-
Physicochemical Properties of Fluorine in Drug Design
-
The Gauche Effect in
-Fluoroamines:- Title: "Conformational Analysis of -Fluoroamines: The Gauche Effect"
- Source:Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
Synthesis via Deoxofluorination
- Title: "Deoxofluorin
- Source:Organic Process Research & Development
-
URL:[Link]
-
Furan Metabolic Liability & Stabilization
- Title: "Metabolic Activation of Furan Deriv
- Source:Chemical Research in Toxicology
-
URL:[Link]
Sources
- 1. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
